molecular formula C20H17N5O2S B2731076 1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole CAS No. 946302-60-9

1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole

Cat. No.: B2731076
CAS No.: 946302-60-9
M. Wt: 391.45
InChI Key: DRULYBOIXKTTBO-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole features a 1,2,3-triazole core substituted at position 1 with a 3,4-dimethylphenyl group, at position 5 with a methyl group, and at position 4 with a 4-(4-nitrophenyl)-1,3-thiazole moiety.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-(4-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12-4-7-17(10-13(12)2)24-14(3)19(22-23-24)20-21-18(11-28-20)15-5-8-16(9-6-15)25(26)27/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRULYBOIXKTTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. The structure combines a triazole moiety with thiazole and phenyl groups, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazole Ring : Known for its diverse biological activities.
  • Thiazole Moiety : Often linked to antimicrobial and anticancer properties.
  • Dimethylphenyl Substituent : May influence the lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. A notable study reported that derivatives with thiazole rings exhibited promising anticancer activity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .

CompoundCell LineIC50 (µg/mL)
Compound AA549 (lung adenocarcinoma)1.61
Compound BJurkat (leukemia)1.98
This compoundTBDTBD

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives were explored using picrotoxin-induced convulsion models. The structural features of the compounds were crucial in determining their efficacy. For example, modifications in the phenyl ring significantly impacted their protective index against convulsions .

Anti-inflammatory Activity

Triazole-linked compounds have also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that certain derivatives exhibited significant anti-inflammatory activity comparable to standard treatments like diclofenac sodium .

CompoundActivity TypeIC50 (µg/mL)
Compound CAnti-inflammatory60.56
Compound DAnti-inflammatory (diclofenac)54.65

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Many triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Kinases : Some compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Signaling Pathways : They may also affect pathways such as Bcl-2 family proteins which are crucial for cell survival.

Case Studies

Several case studies have illustrated the potential of similar compounds:

  • Study on Anticancer Activity : A derivative with a similar structure was tested against multiple cancer cell lines and demonstrated selective cytotoxicity with a notable safety profile .
  • Anticonvulsant Efficacy : Another study highlighted how structural modifications enhanced anticonvulsant activity in thiazole derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Thiazole Ring

The thiazole ring’s aryl substituent is a critical determinant of physicochemical and biological properties:

  • 4-(4-Chlorophenyl)thiazole (Compound 4 in ): Chlorine’s electron-withdrawing nature and hydrophobic volume may alter crystal packing and antimicrobial activity .
  • 4-(1,3-Benzodioxol-5-yl)thiazole (sc-493580 in ): The benzodioxole group introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Table 1: Comparison of Thiazole-Substituted Triazoles
Compound Thiazole Substituent Melting Point (°C) Key Properties/Activities
Target Compound 4-Nitrophenyl Not reported Hypothesized enhanced binding
4-(4-Chlorophenyl)thiazole (Compound 4) 4-Chlorophenyl Not reported Antimicrobial activity
sc-493580 () 1,3-Benzodioxol-5-yl Not reported High lipophilicity

Triazole Core Modifications

Variations at the triazole’s N1 and C5 positions significantly impact molecular conformation and intermolecular interactions:

  • 4-Methoxybenzyl (Compound 2 in ): The methoxy group enhances solubility but may reduce metabolic stability .
  • C5-Substituents :
    • Methyl (target compound): A small, electron-donating group that minimally disrupts planarity.
    • 4-Nitrophenyl (Compound 4aj in ): Introduces strong electron-withdrawing effects, altering electronic density across the triazole-thiazole system .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing: Isostructural compounds 4 and 5 () exhibit similar triclinic packing with two independent molecules per asymmetric unit.
  • Spectroscopic Data: ¹H NMR: Triazole protons in analogous compounds (e.g., ) appear as singlets near δ 7.7 ppm, confirming triazole ring formation. Substituents like nitro groups may deshield adjacent protons . IR: Nitro groups exhibit strong absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .

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